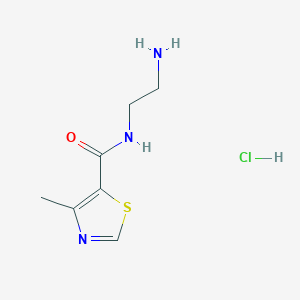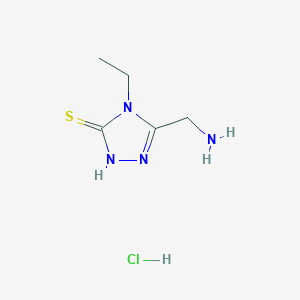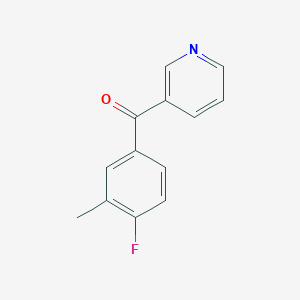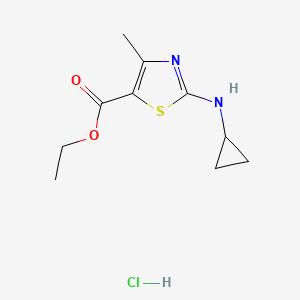
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride
説明
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is a powder at room temperature . This compound is structurally similar to known stimulants and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16);1H . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 255.74 .科学的研究の応用
Synthesis and Analytical Techniques
The research on synthetic methodologies highlights the use of 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride in the synthesis of complex molecules, including integrin inhibitors and potential therapeutic agents for idiopathic pulmonary fibrosis. For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized via a diastereoselective route, indicating the compound's utility in medicinal chemistry (Procopiou et al., 2018).
Analytical differentiation of illicit drug synthesis methods showcases the compound's role in forensic science. The research demonstrated capillary gas chromatography combined with vapor-phase Fourier transform infrared (FTIR) spectroscopy and electron impact mass spectrometry (GC-FTIR-EIMS) techniques to differentiate between synthetic routes, underlining its importance in legal and forensic investigations (Allen et al., 1992).
Chemical and Pharmacological Investigations
Chemical properties and reactions involving this compound have been explored to understand its behavior in complex syntheses. For instance, its role as a ketene source in the synthesis of monocyclic-2-azetidinones highlights its application in creating compounds with potential biological activity (Behzadi et al., 2015).
Pharmacological applications include the development of novel pharmaceuticals, where the compound's derivatives have been evaluated for their therapeutic potential, such as in the treatment of idiopathic pulmonary fibrosis or as inhibitors targeting specific receptors or enzymes. This underscores the compound's relevance in drug discovery and development (Anderson et al., 2016).
特性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLJLQICLPSUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)

![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


